molecular formula C8H13Cl3N2 B1472913 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride CAS No. 40658-64-8

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1472913
CAS No.: 40658-64-8
M. Wt: 243.6 g/mol
InChI Key: DNVCBKWSTIEQSN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an ethane backbone with diamine functionalities, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethane-1,2-diamine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.

    1-(4-Chlorophenyl)ethane-1,2-diol: Contains hydroxyl groups instead of amine groups, leading to different chemical properties and applications.

    1-(4-Chlorophenyl)ethane-1,2-dione: Features ketone functionalities, resulting in distinct reactivity and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCBKWSTIEQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40658-64-8
Record name 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 4
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

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